molecular formula C21H30N6O4 B2849561 Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate CAS No. 2097872-58-5

Tert-butyl 4-{2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate

Cat. No.: B2849561
CAS No.: 2097872-58-5
M. Wt: 430.509
InChI Key: FFZQIZJMPSLZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a 5-methyl group at position 5. The triazolo-pyrimidine moiety is linked via an ether bond to an azetidine ring, which is further connected to a piperidine scaffold through a ketone-containing ethyl chain. The piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group, enhancing solubility and stability during synthetic processes.

Properties

IUPAC Name

tert-butyl 4-[2-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O4/c1-14-9-18(27-19(24-14)22-13-23-27)30-16-11-26(12-16)17(28)10-15-5-7-25(8-6-15)20(29)31-21(2,3)4/h9,13,15-16H,5-8,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZQIZJMPSLZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CC4CCN(CC4)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

The target compound shares key structural motifs with several classes of bioactive molecules:

Compound Core Structure Substituents Key Differences
Target compound [1,2,4]Triazolo[1,5-a]pyrimidine 5-methyl, azetidinyl-oxy, Boc-protected piperidine Unique azetidine linker and Boc-piperidine tail
Compound 145 () Pyrazolo[1,5-a]pyrimidine 4-aminobiphenyl, pyridin-3-ylmethyl carbamate Pyrazole instead of triazole; lacks azetidine and Boc groups
MK59 () Pyrazolo[1,5-a]pyrimidin-7(4H)-one Phenyl, tert-butyl Oxo group at position 7; no piperidine or azetidine
Aglaithioduline () Hydroxamic acid Aliphatic chain, phenyl Entirely distinct scaffold; HDAC inhibition focus

Key Observations :

  • The triazolo-pyrimidine core differentiates the target from pyrazolo-pyrimidine analogs (e.g., Compound 145), which may exhibit reduced metabolic stability due to pyrazole’s lower aromaticity .

Key Observations :

  • The target compound likely requires advanced coupling techniques (e.g., azetidine functionalization), which may lower yields compared to Suzuki-Miyaura-based routes .
  • Boc protection, as seen in the target and compounds, is a common strategy to stabilize piperidine during synthesis .
Chirality and 3D Configuration

The azetidine and piperidine moieties in the target compound introduce stereochemical complexity. As noted in , chirality significantly impacts bioactivity. For example:

  • Enantiomers of azetidine-containing analogs may exhibit divergent binding affinities to targets like G protein-coupled receptors (GPCRs) .
  • Boc-protected piperidines in compounds are often synthesized as racemates, necessitating chiral resolution for optimal activity .

Q & A

Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key intermediates like the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl moiety can be synthesized via regioselective cyclization using molten-state TMDP or ethanol/water mixtures . Piperidine derivatives may require alternative reagents (e.g., sodium hydride in DMF) due to regulatory restrictions on piperidine . Optimizing solvent polarity (e.g., NMP for high-temperature reactions) and stoichiometric ratios of coupling partners can improve yields. For example, column chromatography with 15–20% EtOAc/hexane is effective for purifying triazolopyrimidine analogs .

Q. Which analytical techniques are critical for structural validation, and what spectral markers are diagnostic?

1H NMR and HRMS are essential for confirming molecular structure. In triazolopyrimidine derivatives, key NMR signals include:

  • A singlet at δ ~2.65 ppm for the 5-methyl group .
  • Aromatic protons in the δ 7.5–8.0 ppm range for substituted phenyl rings . HRMS should match the calculated [M+H]+ ion within 5 ppm error. For crystallographic validation, SHELX refinement protocols (e.g., SHELXL for small-molecule refinement) resolve electron density ambiguities, particularly for flexible substituents like the azetidine-oxoethyl chain .

Advanced Research Questions

Q. How can SAR studies elucidate the antimalarial potential of this compound?

The triazolopyrimidine core is a known dihydroorotate dehydrogenase (DHODH) inhibitor. To design SAR studies:

  • Modify substituents : Replace the 5-methyl group with halogens or electron-withdrawing groups (e.g., CF3) to assess potency changes .
  • Evaluate azetidine flexibility : Compare activity of azetidine vs. pyrrolidine or piperidine analogs to determine optimal ring size for target engagement .
  • Assess metabolic stability : Introduce deuterium at the oxoethyl group or tert-butyl moiety to improve pharmacokinetics .

Q. How can contradictions between computational docking and experimental bioassay data be resolved?

Discrepancies often arise from conformational flexibility or solvation effects. Strategies include:

  • Ensemble docking : Use multiple receptor conformations (e.g., from molecular dynamics simulations) to account for protein flexibility.
  • Crystallographic validation : Solve the co-crystal structure of the compound bound to DHODH using SHELX refinement to identify key binding interactions .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences between analogs to refine computational models .

Q. What crystallographic refinement protocols address challenges in mapping flexible substituents?

For the azetidine-oxoethyl and tert-butyl groups:

  • Twin refinement : Apply SHELXL’s TWIN command if data shows pseudo-merohedral twinning .
  • Restraints : Use DFIX and ISOR restraints to stabilize disordered tert-butyl or piperidine rings.
  • High-resolution data : Collect data at ≤1.0 Å resolution to improve electron density clarity for flexible regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.